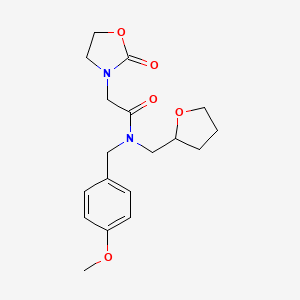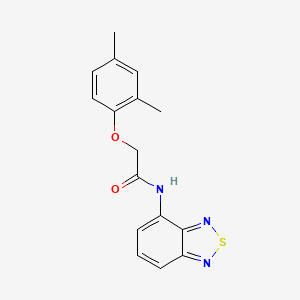![molecular formula C25H34N4O3S B5579928 1-(benzylsulfonyl)-N-[4-(4-methyl-1-piperazinyl)benzyl]-4-piperidinecarboxamide](/img/structure/B5579928.png)
1-(benzylsulfonyl)-N-[4-(4-methyl-1-piperazinyl)benzyl]-4-piperidinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(benzylsulfonyl)-N-[4-(4-methyl-1-piperazinyl)benzyl]-4-piperidinecarboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is also known as BMS-986205 and is a selective and potent antagonist of the LPA1 receptor. The LPA1 receptor is a G protein-coupled receptor that plays a crucial role in various physiological and pathological processes, including cancer, fibrosis, and neuropathic pain.
Applications De Recherche Scientifique
Synthetic Methodologies
Compounds like tert-butanesulfinamide have been extensively utilized in the stereoselective synthesis of amines and their derivatives, demonstrating the critical role of sulfinamides in asymmetric synthesis. This approach offers general access to structurally diverse N-heterocycles, such as piperidines and pyrrolidines, which are structural motifs in many natural products and therapeutically relevant compounds (Philip et al., 2020).
Supramolecular Chemistry
Benzene-1,3,5-tricarboxamides (BTAs) have been recognized for their significant contributions to supramolecular chemistry, leveraging their simple structure and supramolecular self-assembly behavior. This has paved the way for their application in nanotechnology, polymer processing, and biomedical fields, highlighting the adaptability and potential of such compounds for creating one-dimensional, nanometer-sized structures stabilized by hydrogen bonding (Cantekin et al., 2012).
Pharmacology and Drug Metabolism
Arylpiperazine derivatives have emerged as important clinical agents for treating conditions like depression, psychosis, or anxiety. Their metabolism involves CYP3A4-dependent N-dealkylation, forming 1-aryl-piperazines, which further elucidates the pharmacological and toxicological profiles of these compounds. This underscores the significance of understanding the metabolic pathways and receptor interactions of such molecules (Caccia, 2007).
Environmental Applications
Nanofiltration (NF) membranes, especially those based on piperazine-derived polyamide layers, have shown considerable promise in environmental applications. These membranes are crucial for water softening, purification, wastewater treatment, and water reuse. The development of such membranes, featuring crumpled polyamide layers, has led to significant enhancements in membrane separation performance, demonstrating the potential of chemical compounds in addressing global water scarcity issues (Shao et al., 2022).
Pharmaceutical Research
Macozinone, a piperazine-benzothiazinone, is currently under clinical studies for tuberculosis (TB) treatment. Its development highlights the role of piperazine compounds in targeting essential processes within the TB pathogen, Mycobacterium tuberculosis. This is indicative of the broader potential of piperazine derivatives in developing new, efficient drug regimens for combating infectious diseases (Makarov & Mikušová, 2020).
Propriétés
IUPAC Name |
1-benzylsulfonyl-N-[[4-(4-methylpiperazin-1-yl)phenyl]methyl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H34N4O3S/c1-27-15-17-28(18-16-27)24-9-7-21(8-10-24)19-26-25(30)23-11-13-29(14-12-23)33(31,32)20-22-5-3-2-4-6-22/h2-10,23H,11-20H2,1H3,(H,26,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGNCERDFCWWGNP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CC=C(C=C2)CNC(=O)C3CCN(CC3)S(=O)(=O)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H34N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N'-{(3S*,4R*)-4-isopropyl-1-[4-(4H-1,2,4-triazol-4-yl)benzoyl]-3-pyrrolidinyl}-N,N-dimethylurea](/img/structure/B5579846.png)
![2-ethoxy-4-[(hydroxyimino)methyl]-6-iodophenyl 4-methylbenzenesulfonate](/img/structure/B5579847.png)
![1-[(3-isobutyl-1-methyl-1H-pyrazol-5-yl)carbonyl]piperazine hydrochloride](/img/structure/B5579849.png)
![N-[4-(cyanomethyl)phenyl]-2-ethoxybenzamide](/img/structure/B5579857.png)
![(5-hydroxy-4-methylnaphtho[1,2-b]thien-2-yl)(phenyl)methanone](/img/structure/B5579873.png)


![isobutyl 4-[(3-phenylpropanoyl)amino]benzoate](/img/structure/B5579896.png)
![methyl 2-{[(2-pyridinylthio)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5579901.png)
![ethyl 4-[(4-chloro-2-methylphenoxy)acetyl]-1-piperazinecarboxylate](/img/structure/B5579902.png)
![1-{[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]carbonyl}-3-phenylpiperazine hydrochloride](/img/structure/B5579921.png)
![4-[(dimethylamino)sulfonyl]-N-(2-methoxyphenyl)-2-thiophenecarboxamide](/img/structure/B5579933.png)
![1-[(4-methylbenzyl)sulfonyl]-N-[2-methyl-3-(1-pyrrolidinyl)propyl]-4-piperidinecarboxamide](/img/structure/B5579939.png)
![N-{2-[(2,6-dimethyl-4-morpholinyl)carbonyl]phenyl}acetamide](/img/structure/B5579945.png)
